molecular formula C6H9F3N2O B1352365 Trifluoroacetylpiperazine CAS No. 6511-88-2

Trifluoroacetylpiperazine

Cat. No.: B1352365
CAS No.: 6511-88-2
M. Wt: 182.14 g/mol
InChI Key: VCMQRVDQQAMQTJ-UHFFFAOYSA-N
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Description

Trifluoroacetylpiperazine is a chemical compound with the molecular formula C6H9F3N2O It is characterized by the presence of a trifluoroacetyl group attached to a piperazine ring

Scientific Research Applications

Trifluoroacetylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

While specific information on the mechanism of action of Trifluoroacetylpiperazine was not found, it’s worth noting that similar compounds like Trifluoperazine block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .

Safety and Hazards

Trifluoroacetylpiperazine is classified as Acute Tox. 3 Oral - Aquatic Chronic 2. It is recommended to avoid all personal contact, including inhalation. Use in a well-ventilated area is advised .

Future Directions

While specific future directions for Trifluoroacetylpiperazine were not found, research in related fields such as the development of new drug candidates that have entered clinical studies in stroke prevention in nonvalvular atrial fibrillation could provide insights .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetylpiperazine can be synthesized through the reaction of piperazine with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, with the piperazine being dissolved in an appropriate solvent such as dichloromethane, and trifluoroacetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to piperazine.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate piperazine.

Comparison with Similar Compounds

    Trifluoroacetylpiperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.

    Trifluoroacetamide: Contains a trifluoroacetyl group attached to an amide.

    Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group attached to a carboxylic acid.

Uniqueness: Trifluoroacetylpiperazine is unique due to the presence of both the trifluoroacetyl group and the piperazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trifluoro-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMQRVDQQAMQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428266
Record name Trifluoroacetylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6511-88-2
Record name Trifluoroacetylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6511-88-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of piperazine (1.444 g, 16.8 mmol) in MeOH (10 mL) was added trifluroacetic acid ethyl ester (2.0 mL, 16.8 mmol) and the mixture stirred at room temperature overnight. The reaction was concentrated and purified by column chromatography on silica gel (CH2Cl2/MeOH, 9:1) to afford the desired mono-protected piperazine adduct (1.77 g, 58%) as a pale yellow oil. 1H NMR (CDCl3) δ 1.70 (br s, 1H), 2.90–2.94 (m, 4H), 3.56–3.59 (m, 2H), 3.64–3.67 (m, 2H).
Quantity
1.444 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

To a solution of compound 1c (15.15 g, 53.69 mmol) in CH2Cl2 (60 mL) was added trifluoroacetic acid (18 mL) at room temperature. The mixture was stirred at room temperature for 18 h. The solvent was removed by evaporation. Ether (100 mL) was added to the residue. The white solid was collected by filtration, washed with ether, and dried under vacuum. The crude compound 1d was used in the next reaction without further purification. MS m/z (M+H+) 183.1.
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of compound 4-(2,2,2-trifluoro-acetyl)-piperazine-1-carboxylic acid tent-butyl ester (15.15 g, 53.69 mmol) in CH2Cl2 (60 mL) was added trifluoroacetic acid (18 mL) at room temperature. The resulting mixture was stirred at room temperature for 18 h. The solvent was removed by evaporation. Diethyl ether (100 mL) was added to the residue. The white solid was collected by filtration, washed with diethyl ether, and dried under vacuum. The resulting residue, the title compound, was used in the next reaction without further purification. MS m/z (M+H+) 183.1.
Name
4-(2,2,2-trifluoro-acetyl)-piperazine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl ester
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is trifluoroacetylpiperazine formed and what is the significance of the trifluoromethyl group in its synthesis?

A1: this compound is formed through a multi-step reaction between trifluoromethylated 2-bromoenones and N,N'-dialkyl-1,2-diamines []. The reaction involves an initial substitution of bromine followed by an intramolecular cyclization. Interestingly, the presence of the trifluoromethyl group plays a crucial role in directing the reaction pathway. Theoretical calculations support the experimental findings, highlighting the unique influence of this group on the reaction mechanism [].

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